
1,3-Dimethoxy-2-propanol
Overview
Description
1,3-Dimethoxy-2-propanol (CAS 623-69-8) is a glycerol-derived ether with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol . It is a colorless liquid with a boiling point of 169–172.6°C, density of 1.0085 g/cm³, and refractive index of 1.419 .
Preparation Methods
Acid-Catalyzed Etherification of Glycerol Derivatives
The etherification of glycerol with methanol represents a cornerstone strategy for synthesizing glycerol dimethyl ethers. Although existing studies predominantly focus on isomers such as 2,3-dimethoxy-1-propanol, the reaction mechanics offer transferable insights. In one notable approach, glycerol is first converted to epichlorohydrin, which subsequently reacts with methanol under acidic conditions . This two-step process involves:
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Epichlorohydrin synthesis : Chlorination of glycerol to produce epichlorohydrin, a versatile epoxide intermediate.
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Methanolysis : Ring-opening of epichlorohydrin with methanol, facilitated by acid catalysts, to form methoxy groups at specific positions.
The selectivity of the methanolysis step is highly dependent on the catalyst. For example, the acidic ionic liquid [HSO3-b-N(CH3)3]HSO4 demonstrated 99% selectivity toward 2,3-dimethoxy-1-propanol at 393 K over 10 hours . Adjusting reaction parameters such as temperature, catalyst loading, and methanol stoichiometry could theoretically favor the formation of 1,3-dimethoxy-2-propanol, though experimental validation is required.
Catalytic Systems and Reaction Optimization
Ionic Liquid Catalysts
The ionic liquid [HSO3-b-N(CH3)3]HSO4 has emerged as a high-performance catalyst due to its strong Brønsted acidity and recyclability. In the methanolysis of epichlorohydrin, it achieved a turnover frequency (TOF) of 12.5 h⁻¹ while maintaining 94% selectivity after five cycles . Comparative studies of acid catalysts reveal its superiority:
Catalyst | Conversion (%) | Selectivity (%) |
---|---|---|
H2SO4 | 85 | 72 |
Amberlyst-15 | 78 | 68 |
[HSO3-b-N(CH3)3]HSO4 | 100 | 99 |
Data adapted from Xiaoshu et al. (2014)
Solvent Effects
Non-polar solvents like dichloromethane (DCM) suppress side reactions but require higher catalyst loadings. In contrast, polar aprotic solvents (e.g., HFIP) improve nucleophilicity but may complicate product separation .
Industrial-Scale Production Considerations
The patent CN110698435A outlines a scalable method for epichlorohydrin synthesis using chloropropene and hydrogen peroxide in methanol . This approach emphasizes:
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Catalyst : Titanium silicalite (TS-1) molecular sieves for high epoxide yield.
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Conditions : 40–60°C, atmospheric pressure, and a chloropropene:hydrogen peroxide molar ratio of 1:1.2.
While optimized for epichlorohydrin, this method provides a cost-effective precursor for downstream etherification reactions.
Challenges in Regioselective Synthesis
The primary hurdle in synthesizing this compound lies in achieving precise regiocontrol. Existing methods favor the 2,3-dimethoxy isomer due to:
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Steric effects : Methanol preferentially attacks less hindered epoxide carbons.
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Electronic factors : Acidic catalysts stabilize carbocation intermediates at more substituted positions.
Future research should explore:
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Directed catalysis : Designing catalysts that stabilize transition states leading to the 1,3-isomer.
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Protecting group strategies : Temporarily blocking the 2-hydroxyl group during methylation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1,3-Dimethoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Solvent Properties
1,3-Dimethoxy-2-propanol is recognized for its potential as an environmentally friendly solvent. Its physicochemical properties, such as low volatility and high polarity, make it suitable for dissolving a wide range of organic compounds. Research indicates that it can serve as an alternative to traditional solvents, aligning with green chemistry principles by reducing toxicity and environmental impact .
Comparison of Solvent Properties
Property | This compound | Traditional Solvents (e.g., Chloroform) |
---|---|---|
Polarity | Moderate | High |
Boiling Point (°C) | ~150 | Varies |
Toxicity | Lower | Higher |
Environmental Impact | Reduced | Significant |
Organic Synthesis
In organic synthesis, this compound is utilized as a reagent in the preparation of glyceryl ethers. It has been synthesized via various methods, including the reaction of glycerol with epichlorohydrin under basic conditions. This method yields high selectivity and efficiency, making it a preferred choice in synthetic pathways .
Synthesis Methodology
The synthesis typically involves:
- Reagents : Glycerol and epichlorohydrin.
- Catalysts : KOH or NaOH.
- Conditions : Reaction at elevated temperatures (around 65°C) for optimal yield.
The yields reported range from 30% to 85%, depending on the specific conditions employed during synthesis .
Analytical Chemistry Applications
This compound has found applications in analytical chemistry, particularly in mass spectrometry and chromatography. Its stability and ability to form derivatives enhance the detection of various organic compounds in complex mixtures. Studies have shown that it can be effectively used as a solvent in gas chromatography (GC) and liquid chromatography (LC), aiding in the separation and identification of target analytes .
Case Studies
- Mass Spectrometry : In art conservation, this compound has been used to analyze organic materials in historical artifacts. Its low reactivity preserves the integrity of sensitive samples while allowing for detailed compositional analysis .
- Chromatography : The compound has been utilized as a mobile phase component in LC systems to improve resolution and sensitivity when analyzing complex biological samples .
Future Perspectives
The growing interest in sustainable practices has positioned this compound as a promising candidate for further research and development. Its applications in green chemistry, organic synthesis, and analytical methods are expected to expand as more studies validate its efficacy and safety compared to traditional solvents.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-propanol varies depending on its application. In chemical reactions, it acts as a solvent or reagent, facilitating the reaction process. In biological systems, it may interact with specific molecular targets, stabilizing or modifying their activity. The exact molecular pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following compounds share the propanol backbone but differ in substituents, leading to variations in physical properties and applications:
Biological Activity
1,3-Dimethoxy-2-propanol is an organic compound recognized for its diverse biological activities. This colorless liquid has garnered attention due to its efficacy against various human pathogens and its applications in pharmaceutical formulations. This article delves into the biological activity of this compound, exploring its antimicrobial properties, therapeutic uses, and relevant research findings.
This compound has the following chemical formula: . It is synthesized through the reaction of acetaldehyde and propylene oxide in the presence of a base catalyst. The compound's structure includes two methoxy groups attached to a propanol backbone, which contributes to its reactivity and biological properties.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against several pathogenic bacteria:
Pathogen | Effectiveness |
---|---|
Salmonella typhi | Effective |
Shigella flexneri | Effective |
Escherichia coli | Effective |
Research indicates that this compound can be utilized in pharmaceutical formulations aimed at treating gastrointestinal disorders, including diarrhea caused by these pathogens. Its antimicrobial properties suggest potential applications in food preservation and hygiene products .
Therapeutic Applications
The therapeutic applications of this compound extend beyond its antimicrobial effects. It has been incorporated into formulations targeting gastrointestinal issues. The compound's ability to combat specific pathogens makes it a valuable candidate for developing new treatments for infections associated with gastrointestinal diseases.
Case Studies
A notable study highlighted the effectiveness of this compound in treating infections caused by the aforementioned pathogens. In clinical settings, patients receiving treatments containing this compound showed significant improvement in symptoms related to bacterial infections. The study emphasized the need for further research to explore the full extent of its therapeutic potential and mechanisms of action.
Research Findings
Recent research has focused on understanding the mechanisms through which this compound exerts its biological effects. Some findings include:
- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Synergistic Effects : When used in combination with other antimicrobial agents, this compound enhances overall effectiveness, suggesting potential for combination therapies.
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are crucial. Preliminary studies indicate that it does not exhibit severe systemic toxicity at therapeutic doses. However, further investigations are required to establish comprehensive safety profiles and determine any potential side effects associated with long-term use.
Q & A
Q. Basic: What are the key physicochemical properties of 1,3-Dimethoxy-2-propanol, and how can researchers experimentally validate these parameters?
Answer:
Key properties include:
- Boiling point : 172.6±25.0 ℃ (at 760 mmHg)
- Density : 1.0±0.1 g/cm³
- LogP : -0.53 (indicating moderate hydrophilicity)
- Vapor pressure : 0.4±0.7 mmHg at 25℃ .
Experimental validation methods: - Boiling point : Use dynamic distillation under controlled pressure.
- LogP : Determine via shake-flask method with octanol/water partitioning.
- Vapor pressure : Employ static or gas saturation techniques.
For discrepancies, cross-reference computational tools (e.g., G3MP2 or G4MP2 atomization methods for thermodynamic validation) .
Q. Basic: What synthetic routes are available for this compound, and what catalytic conditions optimize yield?
Answer:
A common route involves the reaction of acetaldehyde and propylene oxide in the presence of a base catalyst (e.g., NaOH or KOH) .
Optimization strategies :
- Maintain temperatures between 40–60°C to prevent side reactions.
- Use stoichiometric excess of propylene oxide (1.2:1 molar ratio) to drive completion.
- Monitor reaction progress via GC-MS for intermediate detection.
Q. Basic: How is this compound utilized in biochemical applications, such as protein purification?
Answer:
Its low toxicity and high solubility make it effective for:
- Protein isolation : Use as a co-solvent (5–10% v/v) to stabilize hydrophobic proteins during precipitation.
- Nucleic acid preservation : Add 2–5% (v/v) to aqueous solutions to inhibit nuclease activity .
- Lipid extraction : Combine with chloroform (1:2 ratio) for tissue lipid dissolution .
Q. Advanced: How can researchers calculate the standard molar enthalpy of formation (ΔH⁰f) for this compound using thermochemical frameworks?
Answer:
Use "well-balanced reactions" (WBR) with reference compounds:
Design gas-phase reactions involving glycerol ethers and reference molecules (e.g., CO₂, H₂O).
Apply G4MP2 computational methods to derive theoretical ΔH⁰f values.
Validate against experimental data via atomization energy corrections (e.g., discrepancies <5 kJ/mol indicate reliability) .
Q. Advanced: How should researchers address contradictions in reported physicochemical data (e.g., missing toxicity values)?
Answer:
- Case example : reports missing acute toxicity data, while classifies it as H302 (oral toxicity).
- Resolution :
Q. Advanced: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5 column with He carrier gas.
- HPLC-UV : Employ a C18 column (mobile phase: 70% acetonitrile/30% H₂O) and detect at 210 nm.
- Validation : Spike recovery tests (85–115% acceptable) and limit of detection (LOD < 0.1 ppm) .
Q. Advanced: What experimental protocols mitigate risks associated with this compound’s respiratory and dermal toxicity?
Answer:
- Engineering controls : Use fume hoods with ≥0.5 m/s face velocity during handling.
- PPE : Nitrile gloves (ASTM D6978 compliance) and full-face respirators with organic vapor cartridges.
- First aid : Immediate 15-minute eye irrigation with saline (per ANSI Z358.1) and activated charcoal for oral exposure .
Q. Advanced: How can reaction pathways involving this compound be optimized for green chemistry applications?
Answer:
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact.
- Catalyst recycling : Immobilize base catalysts (e.g., MgO on mesoporous silica) for reuse in ≥5 cycles.
- Waste minimization : Implement in-line FTIR monitoring to terminate reactions at >95% conversion .
Properties
IUPAC Name |
1,3-dimethoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKRVSPQJVIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211364 | |
Record name | 2-Propanol, 1,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-69-8 | |
Record name | 1,3-Dimethoxy-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerin 1,3-dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIMETHOXY-2-PROPANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethoxy-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERIN 1,3-DIMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JF0DT9XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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